1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This particular compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the pyrrolidine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the indole ring or the pyrrolidine moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-methyltryptamine: A neurotransmitter with a related indole moiety.
Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate: A synthetic derivative with comparable biological activities .
Uniqueness
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-15-7-8-21-19(11-15)17(13-24-21)9-10-26-14-18(12-22(26)27)23(28)25-20-6-4-3-5-16(20)2/h3-8,11,13,18,24H,9-10,12,14H2,1-2H3,(H,25,28) |
InChI Key |
AJSPMQPZXUYDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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